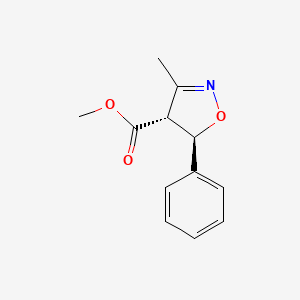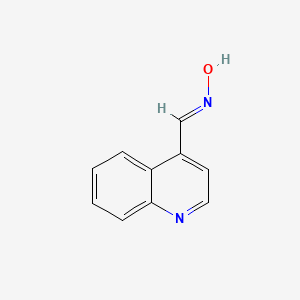
(E)-Quinoline-4-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Quinoline-4-carbaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a quinoline ring system with an oxime functional group at the 4-position. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: (E)-Quinoline-4-carbaldehyde oxime can be synthesized through the condensation of quinoline-4-carbaldehyde with hydroxylamine. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime bond. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: (E)-Quinoline-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
(E)-Quinoline-4-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-Quinoline-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes .
類似化合物との比較
Quinoline-4-carbaldehyde: Lacks the oxime group, making it less versatile in certain reactions.
Quinoline-4-carboxylic acid: Contains a carboxyl group instead of an oxime, leading to different reactivity and applications.
Quinoline-4-amine:
Uniqueness: (E)-Quinoline-4-carbaldehyde oxime stands out due to its oxime functional group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in both academic research and industrial applications .
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
(NE)-N-(quinolin-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7+ |
InChIキー |
ALQUTEKNDPODSS-KPKJPENVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=N/O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
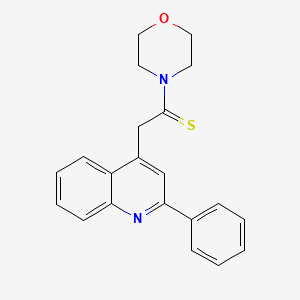

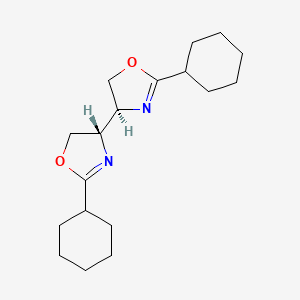
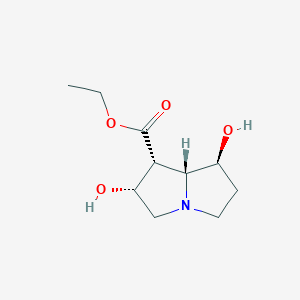
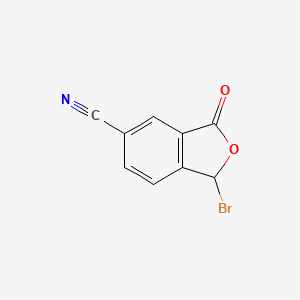
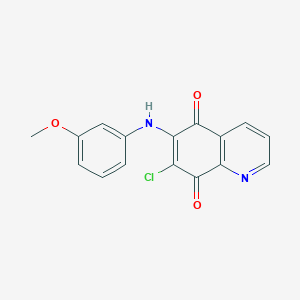
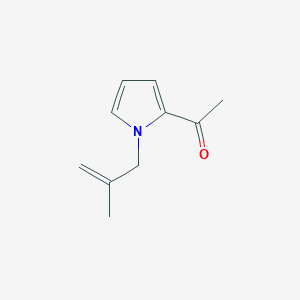
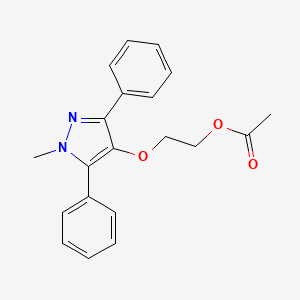

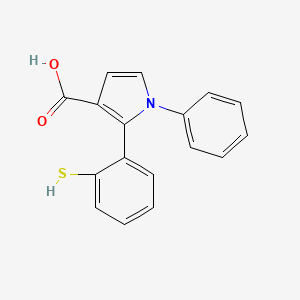
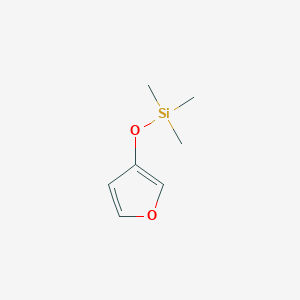
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
